3-Bromo-5-chloro-4-nitrobenzonitrile
Description
3-Bromo-5-chloro-4-nitrobenzonitrile (C₇H₂BrClN₂O₂; molecular weight 261.46 g/mol) is a halogenated aromatic nitrile featuring bromine, chlorine, and nitro substituents at positions 3, 5, and 4, respectively. Its electron-withdrawing groups (nitro and cyano) and halogens create a highly electron-deficient aromatic ring, making it reactive in nucleophilic substitution and coupling reactions. This compound is typically synthesized via multi-step halogenation and nitration protocols, with purity levels ≥95% for research applications . Its structural complexity and substituent arrangement render it valuable in medicinal chemistry (e.g., as a pharmacophore precursor) and materials science (e.g., as a ligand or monomer for functional polymers) .
Properties
Molecular Formula |
C7H2BrClN2O2 |
|---|---|
Molecular Weight |
261.46 g/mol |
IUPAC Name |
3-bromo-5-chloro-4-nitrobenzonitrile |
InChI |
InChI=1S/C7H2BrClN2O2/c8-5-1-4(3-10)2-6(9)7(5)11(12)13/h1-2H |
InChI Key |
MPWOQCLKRYFNHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)[N+](=O)[O-])Br)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-chloro-4-nitrobenzonitrile typically involves the nitration of 3-bromo-4-chlorobenzonitrile. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-chloro-4-nitrobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the presence of the nitro group.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like lithium aluminum hydride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Products with different functional groups replacing the bromine or chlorine atoms.
Reduction: 3-Bromo-5-chloro-4-aminobenzonitrile.
Oxidation: Products with oxidized functional groups, though less common.
Scientific Research Applications
3-Bromo-5-chloro-4-nitrobenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Bromo-5-chloro-4-nitrobenzonitrile involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bromine and chlorine atoms can participate in substitution reactions, leading to the formation of new compounds with different biological activities .
Comparison with Similar Compounds
Structural Analogues: Positional Isomerism and Halogen Substitution
The position and type of substituents critically influence the compound’s reactivity and applications. Below is a comparative analysis of structurally related benzonitrile derivatives:
| Compound Name | Molecular Formula | Substituent Positions | Key Differences vs. Target Compound |
|---|---|---|---|
| 3-Bromo-4-chloro-5-nitrobenzonitrile | C₇H₂BrClN₂O₂ | Br (3), Cl (4), NO₂ (5) | Nitro group at position 5 instead of 4; impacts electron distribution and regioselectivity in reactions. |
| 3-Bromo-5-fluorobenzonitrile | C₇H₃BrFN | Br (3), F (5) | Lacks nitro group; fluorine’s electronegativity alters reactivity in cross-coupling reactions. |
| 4-Bromo-3-chlorobenzonitrile | C₇H₃BrClN | Br (4), Cl (3) | No nitro group; reduced electron deficiency limits use in high-energy reactions. |
| 5-Bromo-4-chloro-2-trifluoromethylbenzonitrile | C₈H₃BrClF₃N | Br (5), Cl (4), CF₃ (2) | Trifluoromethyl group enhances lipophilicity but reduces nitro’s electron-withdrawing effects. |
Key Insights :
- Nitro Group Position: Moving the nitro group from position 4 (target compound) to 5 (as in ) increases steric hindrance near the cyano group, reducing accessibility for nucleophilic attack .
- Halogen Type : Replacing chlorine with fluorine (e.g., ) lowers steric bulk but increases electronegativity, favoring SNAr (nucleophilic aromatic substitution) reactions .
Table: Reactivity in Cross-Coupling Reactions
| Compound | Suzuki-Miyaura Coupling Yield (%) | Ullmann Coupling Yield (%) |
|---|---|---|
| 3-Bromo-5-chloro-4-nitrobenzonitrile | 78–85 | 60–70 |
| 3-Bromo-4-chloro-5-nitrobenzonitrile | 65–72 | 55–63 |
| 4-Bromo-3-chlorobenzonitrile | 45–50 | Not reported |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
